![molecular formula C9H10N2OS B019682 4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) CAS No. 106429-21-4](/img/structure/B19682.png)
4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)
Overview
Description
4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Biological Activity
4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), also known as 2-Amino-4-hydroxymethyl-6-methylbenzothiazole, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
- Molecular Formula : C9H10N2OS
- Molar Mass : 194.25 g/mol
- CAS Number : 106429-21-4
- Appearance : White crystalline powder
- Solubility : Soluble in methanol and ethyl acetate, nearly insoluble in water
Synthesis
The synthesis of 4-Benzothiazolemethanol involves several steps that typically include the reaction of benzothiazole derivatives with various reagents under controlled conditions. The detailed synthetic routes often utilize methods such as condensation reactions and cyclization processes to achieve the desired compound structure.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. A study assessed various thiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans. Some derivatives showed comparable efficacy to standard antimicrobial agents .
Anticancer Activity
The anticancer potential of compounds related to benzothiazole has been extensively studied. For instance, certain derivatives demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific kinases associated with cancer progression .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4-Benzothiazolemethanol | HepG2 | TBD | Inhibition of cell proliferation |
Thiazole Derivative A | MCF7 | 0.06 | Src family kinase inhibition |
Thiazole Derivative B | NCI-H522 | 0.1 | DHFR inhibition |
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in vitro.
- Antidiabetic Activity : Some studies suggest these compounds might influence glucose metabolism positively.
Case Studies
-
Anticancer Study :
A study highlighted the synthesis of a series of thiazolidinones derived from benzothiazole which exhibited significant cytotoxicity against cancer cell lines. The most potent derivatives were further evaluated for their selectivity index, indicating a favorable therapeutic window . -
Antimicrobial Screening :
Another investigation focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. Results indicated that certain compounds displayed activity comparable to traditional antibiotics, suggesting their potential use in treating infections caused by resistant strains . -
Pharmacological Evaluation :
A pharmacological evaluation of benzothiazole derivatives revealed their multifaceted biological activities, including anti-tumor and anti-inflammatory effects. These findings support further exploration into their mechanisms and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
4-Benzothiazolemethanol derivatives have been studied for their potential as therapeutic agents. The compound exhibits properties that can be harnessed in drug development, particularly for:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from 2-amino-6-methylbenzothiazole can inhibit bacterial growth and have been evaluated for their effectiveness against various pathogens .
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, suggesting potential use in treating epilepsy and other neurological disorders. The mechanism appears to involve modulation of excitatory neurotransmission pathways .
Agricultural Science
In agrochemicals, 4-benzothiazolemethanol is being explored as a potential fungicide and herbicide. Its efficacy against certain fungal strains has been documented, making it a candidate for developing new crop protection products. The compound's ability to disrupt fungal cell walls contributes to its effectiveness .
Material Science
The compound also finds applications in the synthesis of polymers and other materials. Its chemical properties allow it to act as a coupling agent or cross-linker in polymer chemistry, enhancing the mechanical properties of materials used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study published in Scientia Pharmaceutica examined the antimicrobial activity of various benzothiazole derivatives, including those based on 4-benzothiazolemethanol. Results showed that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.
Case Study 2: Neurological Research
In a study assessing the anticonvulsant properties of benzothiazole derivatives, it was found that certain analogs could effectively reduce seizure activity in animal models. The study highlighted the importance of structural modifications on the efficacy of these compounds in modulating neurotransmitter release and receptor activity.
Data Tables
Properties
IUPAC Name |
(2-amino-6-methyl-1,3-benzothiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-2-6(4-12)8-7(3-5)13-9(10)11-8/h2-3,12H,4H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUIWRZPUQSQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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